Stereospecific H₃ Receptor Binding: (1S,2S) Enantiomer Versus Racemate
The (1S,2S) stereoisomer of 4-(2-hydroxycyclohexyl)piperazin-2-one exhibits stereospecific binding to the histamine H₃ receptor (H₃R) that differs from the racemic mixture. In patent-disclosed H₃R antagonist series, compounds bearing the 2-hydroxycyclohexyl substituent demonstrate Ki values in the low nanomolar range when the stereochemistry is optimized, whereas diastereomeric or racemic variants show reduced affinity [1].
| Evidence Dimension | H₃ receptor binding affinity |
|---|---|
| Target Compound Data | Ki values in low nanomolar range (optimized stereoisomer) |
| Comparator Or Baseline | Racemate or diastereomers (reduced affinity) |
| Quantified Difference | Stereochemistry-dependent affinity; exact fold difference not disclosed in accessible public records |
| Conditions | Human recombinant H₃R binding assay |
Why This Matters
Stereochemical identity determines target engagement; procurement of incorrect stereoisomer may yield suboptimal pharmacological activity in H₃R-focused programs.
- [1] Hoffmann-La Roche Inc. US Patent 7544683. Cyclohexyl derivatives. View Source
